molecular formula C18H23N3O B6428547 1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(3-methylphenyl)ethan-1-one CAS No. 2034380-13-5

1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(3-methylphenyl)ethan-1-one

Cat. No.: B6428547
CAS No.: 2034380-13-5
M. Wt: 297.4 g/mol
InChI Key: WOMXVSHEEBVORZ-UHFFFAOYSA-N
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Description

1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(3-methylphenyl)ethan-1-one is a complex organic compound that features a pyrazole ring, a piperidine ring, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(3-methylphenyl)ethan-1-one typically involves the reaction of an aryl-substituted pyrazole with a piperidine derivative. One common method involves the use of potassium tetrachloroplatinate (II) as a catalyst under reflux conditions in a 2-ethoxyethanol–water mixture . The reaction proceeds over 12 hours under an argon atmosphere to ensure an inert environment .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(3-methylphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or piperidine rings, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(3-methylphenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(3-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(3-methylphenyl)ethan-1-one is unique due to its specific combination of a pyrazole ring, a piperidine ring, and a substituted phenyl group. This structure provides a distinct set of chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

2-(3-methylphenyl)-1-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-14-6-5-7-15(10-14)11-18(22)21-9-4-3-8-17(21)16-12-19-20(2)13-16/h5-7,10,12-13,17H,3-4,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMXVSHEEBVORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCCCC2C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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